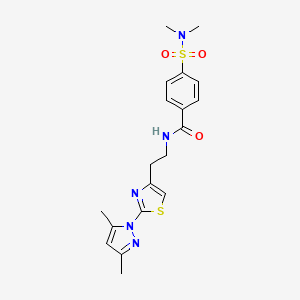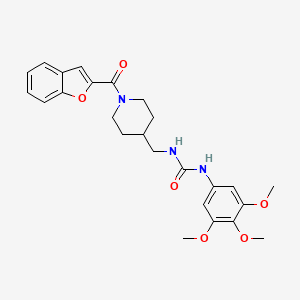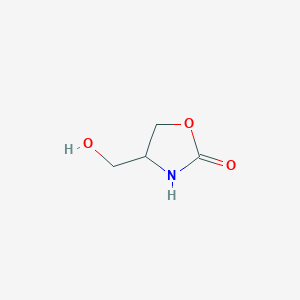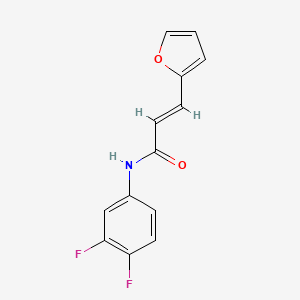![molecular formula C18H24N2O2 B2572170 N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2198357-82-1](/img/structure/B2572170.png)
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as Mecamylamine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its effects on various physiological and biochemical processes.
作用机制
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide acts as a non-selective antagonist of nAChRs, which are receptors found in the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of nicotine. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide blocks the binding of nicotine to nAChRs, thereby reducing the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has also been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system. In addition, it has been shown to have anxiolytic effects by reducing anxiety-related behaviors in animal models.
实验室实验的优点和局限性
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide is also relatively easy to administer and has a low risk of toxicity. However, there are some limitations to its use in lab experiments. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has a short half-life and may require multiple dosing to achieve therapeutic effects. In addition, its non-selective antagonism of nAChRs may lead to unwanted side effects.
未来方向
There are several potential future directions for research on N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is its potential use in treating addiction to other substances such as opioids and alcohol. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been shown to reduce the rewarding effects of these substances in animal models, making it a potential candidate for addiction therapy. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have neuroprotective effects in animal models, making it a potential candidate for neurodegenerative disease therapy.
合成方法
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with 2-nitrobenzaldehyde, followed by reduction and further reactions to form the final product. The synthesis of N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide is a complex process that requires expertise in organic chemistry and safety precautions due to the use of hazardous chemicals.
科学研究应用
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has also been studied for its potential use in treating addiction to nicotine and other substances. It has been shown to reduce the rewarding effects of nicotine, making it a potential candidate for smoking cessation therapy.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-12-14-6-8-15(9-7-14)18(22)20-16-10-4-13(2)5-11-16/h3,6-9,13,16H,1,4-5,10-12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWAGOEZFMSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2572088.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2572089.png)
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)
![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)

![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)


![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)


![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)